4-Methyl-3-n-pentoxybenzaldehyde

Description

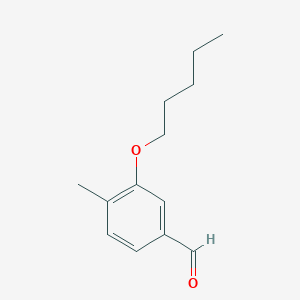

4-Methyl-3-n-pentoxybenzaldehyde (CAS RN: 118791-48-3) is an aromatic aldehyde derivative with the molecular formula C₁₃H₁₈O₃ and an average molecular mass of 222.284 g/mol . Its structure features a benzaldehyde core substituted with a methoxy group at position 4, a pentyloxy (n-pentoxy) group at position 3, and a methyl group at position 4 (relative to the aldehyde functional group). This compound is primarily utilized in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in condensation reactions and as a precursor for heterocyclic compounds .

Properties

IUPAC Name |

4-methyl-3-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-8-15-13-9-12(10-14)7-6-11(13)2/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMBFMIRBUEXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288176 | |

| Record name | Benzaldehyde, 4-methyl-3-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443304-64-0 | |

| Record name | Benzaldehyde, 4-methyl-3-(pentyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-methyl-3-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-n-pentoxybenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 4-methyl-3-hydroxybenzaldehyde with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-n-pentoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.

Major Products Formed

Oxidation: 4-Methyl-3-n-pentoxybenzoic acid.

Reduction: 4-Methyl-3-n-pentoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methyl-3-n-pentoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-n-pentoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Methyl-3-n-pentoxybenzaldehyde and are selected for comparative analysis:

4-Methoxy-3-methylbenzaldehyde

- Molecular Formula : C₉H₁₀O₂

- CAS RN: Not explicitly provided, but referenced in regulatory documents .

- Key Features: Substituted with a methoxy group at position 4 and a methyl group at position 3. Lacks the pentyloxy chain, resulting in a smaller molecular mass (150.17 g/mol) compared to this compound. Classified as non-hazardous under Regulation (EC) No. 1272/2008 . Applications: Intermediate in fine chemical synthesis, particularly for fragrances and pharmaceuticals .

4-Methyl-3-nitrobenzaldehyde

- Molecular Formula: C₈H₇NO₃

- CAS RN: Not explicitly listed, but referenced in product catalogs .

- Key Features :

- Substituted with a nitro group at position 3 and a methyl group at position 4.

- The nitro group enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to alkoxy-substituted analogs like this compound.

- Applications: Precursor for nitroaromatic pharmaceuticals and agrochemicals .

4-Benzyloxybenzaldehyde

- Molecular Formula : C₁₄H₁₂O₂

- CAS RN : Listed under derivatives in Biopharmacule Speciality Chemicals’ catalog .

- Key Features :

- Substituted with a benzyloxy group at position 4, increasing steric bulk compared to the pentyloxy group in this compound.

- Higher lipophilicity due to the aromatic benzyl group, influencing solubility in organic solvents .

- Applications: Building block for benzyl-protected intermediates in drug discovery .

4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde

- Molecular Formula : C₁₇H₁₇BrO₃

- CAS RN: Not explicitly provided, but structurally detailed in crystallographic studies .

- The bromine atom increases molecular mass (361.22 g/mol) and polarizability compared to non-halogenated analogs. Applications: Investigated in medicinal chemistry for its role in synthesizing bioactive heterocycles .

Comparative Data Table

| Compound | Molecular Formula | Molecular Mass (g/mol) | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₈O₃ | 222.284 | 4-Me, 3-n-pentoxy | Moderate electrophilicity | Pharmaceutical intermediates |

| 4-Methoxy-3-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 4-MeO, 3-Me | Low reactivity, stable | Fragrances, APIs |

| 4-Methyl-3-nitrobenzaldehyde | C₈H₇NO₃ | 165.15 | 4-Me, 3-NO₂ | High electrophilicity | Nitroaromatic synthesis |

| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.25 | 4-BnO | High lipophilicity | Protective group chemistry |

| 4-[3-(BrMe)BzO]-3-MeOBzAldehyde | C₁₇H₁₇BrO₃ | 361.22 | 3-MeO, 4-BrMe-BzO | Halogen-mediated coupling | Medicinal chemistry |

Biological Activity

4-Methyl-3-n-pentoxybenzaldehyde is an organic compound that belongs to the class of substituted benzaldehydes. Its unique structure, characterized by a pentoxy group and a methyl substituent on the benzene ring, suggests potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Structural Formula :

Enzyme Interaction

Benzaldehyde derivatives often exhibit interactions with enzymes, potentially acting as inhibitors or substrates. The mechanism of action typically involves binding to active sites on enzymes, altering their activity. For instance, compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.

Study 1: Synthesis and Antimicrobial Evaluation

A study focusing on the synthesis of various benzaldehyde derivatives explored their antimicrobial activities. Although this compound was not specifically evaluated, compounds with similar structural features exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 2: Enzymatic Activity Modulation

Research has indicated that certain benzaldehydes can modulate enzyme activities related to drug metabolism. The potential for this compound to interact with cytochrome P450 enzymes could be significant, given its structural similarities to known substrates of these enzymes .

The biological activity of this compound can be understood through its interaction with biological targets:

- Enzyme Binding : The aldehyde group may participate in nucleophilic attack by enzyme active sites.

- Lipophilicity : The pentoxy group increases hydrophobic interactions, potentially enhancing membrane permeability.

- Structural Similarity : Its structural resemblance to known bioactive compounds suggests possible pathways for biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.